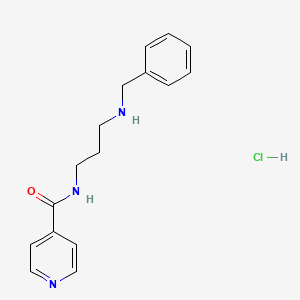
N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride” is a specialty product often used in proteomics research . It has a molecular formula of C16H20ClN3O and a molecular weight of 305.81 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of isocyanate intermediates, which are generated in situ . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Applications De Recherche Scientifique
Hydrogel Formation : Kumar et al. (2004) found that pyridyl amides derived from isonicotinic acid, including compounds similar to N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride, can form efficient hydrogels. This is significant for applications like drug delivery and tissue engineering (Kumar, Jose, Dastidar, & Das, 2004).
Anticonvulsant Activity : Idris et al. (2011) synthesized and studied compounds with structures similar to this compound. They found these compounds to have potent anticonvulsant activities, indicating potential applications in treating seizures (Idris, Ayeni, & Sallau, 2011).
Anticorrosion Properties : Pisanenko et al. (2011) investigated N-arylnicotinamides, which are structurally related to this compound, for their anticorrosion properties. These compounds showed significant potential in protecting metals like steel from corrosion (Pisanenko, Klimko, & Likhnitskii, 2011).
Cancer Cell Growth Inhibition : Morris et al. (2001) explored organometallic ruthenium(II) complexes with ligands similar to this compound. These complexes inhibited the growth of human ovarian cancer cells, suggesting potential applications in cancer therapy (Morris et al., 2001).
Anion Binding in Aqueous Solutions : Yang et al. (2008) designed N-(Isonicotinamido)-N'-phenylthioureas, similar to this compound, as neutral receptors for anion binding in aqueous solutions. This has implications for developing sensors and separation processes (Yang, Liu, Shen, Huang, & Jiang, 2008).
Antimicrobial Activity : Ramachandran (2017) synthesized N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives with good antibacterial activity, indicating the potential of similar compounds in antimicrobial applications (Ramachandran, 2017).
Corrosion Inhibition : Hu et al. (2016) studied benzothiazole derivatives, structurally related to this compound, as corrosion inhibitors for carbon steel. This suggests potential industrial applications in protecting metals (Hu et al., 2016).
Propriétés
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c20-16(15-7-11-17-12-8-15)19-10-4-9-18-13-14-5-2-1-3-6-14;/h1-3,5-8,11-12,18H,4,9-10,13H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYUBEIZUKMEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

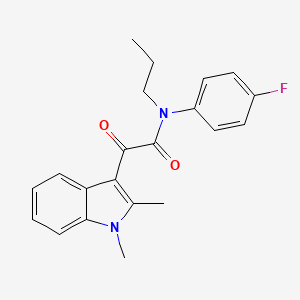
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)
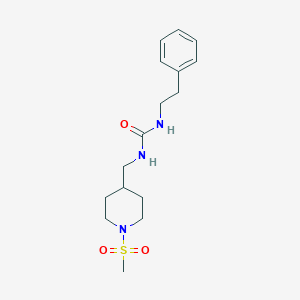
![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)


![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)

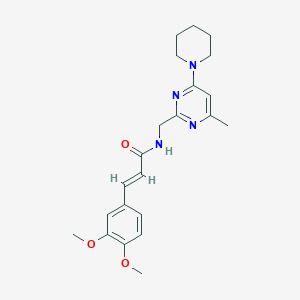

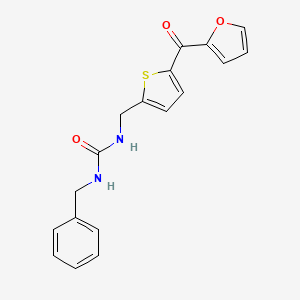
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)